Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H17FN4O2 and its molecular weight is 316.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to a significant alteration in cell cycle progression .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is a significant inhibition of cell proliferation . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Analysis
Biochemical Properties
Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression and potentially leading to cell cycle arrest. Additionally, it interacts with other proteins involved in apoptosis and DNA repair mechanisms, further highlighting its potential as an anticancer agent .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, inhibit proliferation, and alter cell cycle progression. The compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in vitro. In vivo studies have demonstrated sustained effects on tumor growth and progression, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered hematological parameters have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites. These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it may bind to specific proteins, facilitating its localization and accumulation in certain cellular compartments. This distribution pattern is essential for understanding the compound’s pharmacodynamics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Biological Activity
Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a pyrimidine ring and incorporates an isopropyl group and a fluorophenyl moiety. These structural elements are believed to enhance its lipophilicity and biological activity. The synthesis of this compound can be achieved through various methods, including a one-pot three-component condensation reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole derivatives, aromatic aldehydes, and ethyl acetoacetate.
Anticancer Activity
This compound exhibits promising antiproliferative activity against several cancer cell lines. Research indicates that similar compounds within this class have shown significant inhibitory effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, compounds with fluorophenyl substitutions often demonstrate enhanced efficacy due to improved cellular uptake and interaction with biological targets .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | Low micromolar range |
Ethyl 5-amino-7-(4-fluorophenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | MCF-7 | 9.47 |
Methyl 3-(4-chlorophenyl)-5-methyl-[1H]-triazolo[4,3-a]pyrimidine | HCT-116 | 0.53 |
The mechanism of action for this compound likely involves the inhibition of critical signaling pathways associated with cancer cell proliferation. For instance, studies on structurally similar compounds have shown that they can inhibit the ERK signaling pathway leading to reduced phosphorylation levels of key proteins involved in cell growth and survival .
Case Studies
Recent studies have highlighted the potential of triazolo-pyrimidines in drug development:
- Study on Antiviral Activity : A series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiviral properties against influenza viruses. One derivative exhibited significant activity at non-toxic concentrations by inhibiting viral replication through interference with the PA-PB1 complex formation .
- Antitumor Efficacy Evaluation : A study evaluated various triazolo-pyrimidines against multiple human cancer cell lines (MGC-803 and HCT-116). The most active compound showed IC50 values significantly lower than that of standard chemotherapeutics like 5-FU .
Properties
IUPAC Name |
propan-2-yl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-5-4-6-12(17)7-11/h4-9,14H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBCPGGTLCIYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.